molecular formula C18H21ClN2O5S B411443 N~2~-(4-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B411443
M. Wt: 412.9g/mol
InChI Key: ZHHXPYMMHNEOAU-UHFFFAOYSA-N
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Description

N~2~-(4-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with the molecular formula C18H21ClN2O5S . This compound is characterized by the presence of a chloro group, a methyl group, and a methylsulfonyl group attached to an aniline ring, which is further connected to an acetamide group substituted with a dimethoxyphenyl ring.

Preparation Methods

The synthesis of N2-(4-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Chemical Reactions Analysis

N~2~-(4-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can undergo several types of chemical reactions:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Scientific Research Applications

This compound has various applications in scientific research:

Mechanism of Action

The mechanism of action of N2-(4-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets. The chloro and methylsulfonyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity to its targets. The dimethoxyphenyl ring can further enhance these interactions through π-π stacking .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C18H21ClN2O5S

Molecular Weight

412.9g/mol

IUPAC Name

2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C18H21ClN2O5S/c1-12-9-13(19)5-7-16(12)21(27(4,23)24)11-18(22)20-15-10-14(25-2)6-8-17(15)26-3/h5-10H,11H2,1-4H3,(H,20,22)

InChI Key

ZHHXPYMMHNEOAU-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)N(CC(=O)NC2=C(C=CC(=C2)OC)OC)S(=O)(=O)C

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N(CC(=O)NC2=C(C=CC(=C2)OC)OC)S(=O)(=O)C

Origin of Product

United States

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